[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol
Overview
Description
[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol: is a complex organic compound featuring a quinoline core, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, piperidine derivatives, and methanol .
Industrial Production Methods
These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The sulfur and methanol groups can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form different derivatives.
Substitution: The piperidine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for [1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring may interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Dichloroaniline: An aniline derivative with various industrial applications.
Imiquimod Related Compound D: A compound used in pharmaceutical research.
Uniqueness
[1-(4-Methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol: is unique due to its combination of a quinoline core, a piperidine ring, and a methanol group.
Properties
IUPAC Name |
[1-(4-methyl-8-methylsulfanylquinolin-2-yl)piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-9-16(19-8-4-5-13(10-19)11-20)18-17-14(12)6-3-7-15(17)21-2/h3,6-7,9,13,20H,4-5,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAIUSBSFZMQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCC(C3)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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